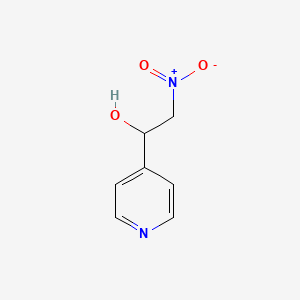

2-Nitro-1-(pyridin-4-yl)ethanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-nitro-1-pyridin-4-ylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c10-7(5-9(11)12)6-1-3-8-4-2-6/h1-4,7,10H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMASOGGNOSBGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(C[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394992 | |

| Record name | 2-nitro-1-(pyridin-4-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52239-23-3 | |

| Record name | 2-nitro-1-(pyridin-4-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Nitro 1 Pyridin 4 Yl Ethanol

Nitroaldol (Henry) Reaction Strategies

The Henry reaction, a classic carbon-carbon bond-forming reaction, involves the condensation of a nitroalkane with an aldehyde or ketone in the presence of a base to yield a β-nitro alcohol. wikipedia.orgencyclopedia.pub This reaction is central to the synthesis of 2-nitro-1-(pyridin-4-yl)ethanol, where pyridine-4-carboxaldehyde reacts with nitromethane (B149229). The reaction proceeds through the deprotonation of the nitroalkane to form a nitronate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. wikipedia.org Subsequent protonation of the resulting alkoxide yields the final product. wikipedia.org

A variety of bases can be employed to catalyze the condensation of pyridine-4-carboxaldehyde and nitromethane. These can range from ionic bases like alkali metal hydroxides and alkoxides to nonionic organic amine bases. wikipedia.org The choice of base can influence the reaction rate and yield. For instance, strong bases like potassium carbonate can be used to facilitate the reaction. redalyc.org The catalytic amount of base is generally sufficient to drive the reaction to completion. wikipedia.org

Commonly Used Bases in Henry Reactions:

Alkali metal hydroxides (e.g., KOH) scribd.com

Alkali metal alkoxides (e.g., sodium methoxide) psu.edu

Ammonium (B1175870) salts (e.g., ammonium acetate) chemeurope.com

Organic amines (e.g., triethylamine, diisopropylethylamine) psu.edu

The solvent system plays a crucial role in the Henry reaction, affecting both the reaction rate and stereoselectivity. nih.gov Studies have shown that the reaction between nitropropane and benzaldehyde (B42025) proceeds more slowly in water compared to dimethyl sulfoxide (B87167) (DMSO). nih.gov This is attributed to the weakening of hydrogen bonds between water and the nitronate reactant as it proceeds to the transition state. nih.gov In contrast, the weakening of ion-dipole interactions in DMSO is less pronounced. nih.gov The choice of solvent can also impact the diastereomeric ratio of the product. For example, in the reaction of benzaldehyde and nitropropane, kinetic reprotonation of the nitronate intermediate in polar solvents can lead to an enrichment of the syn diastereomer. nih.gov A variety of solvents have been utilized in Henry reactions, including diethyl ether, tetrahydrofuran (B95107) (THF), and various alcohols. psu.edumdpi.com

| Entry | Solvent | Yield (%) | Enantiomeric Excess (% ee) |

| 1 | Methanol | 88 | 85.3 |

| 2 | Isopropanol (B130326) | 80 | 86.6 |

| 3 | Isobutanol | 99 | 82.6 |

| 4 | Tetrahydrofuran (THF) | 79 | 68.3 |

| Data adapted from a study on the asymmetric Henry reaction of nitromethane with 2-nitrobenzaldehyde, illustrating general solvent effects that can be relevant to the synthesis of this compound. mdpi.com |

To simplify product purification and catalyst recovery, heterogeneous catalysts have been developed for the Henry reaction. nih.gov One approach involves the use of pyridine-modified chitosan (B1678972) derivatives with adsorbed copper(II) acetate (B1210297) as a catalyst for the reaction between benzaldehyde and nitromethane. nih.gov This method has demonstrated high conversion rates. nih.gov Another example is the use of a polystyrene-supported tributylammonium (B8510715) chloride (PsTBAC) in an aqueous medium, which can be easily separated from the reaction mixture by filtration and reused multiple times without a significant loss of activity. scribd.com

Reductive Nitration and Other Functional Group Transformations

While the Henry reaction is the most direct route, this compound can also be conceptualized as being formed through functional group transformations of related molecules. For instance, the reduction of a corresponding α-nitro ketone could yield the desired alcohol, though this is a less common primary synthetic route. Another theoretical approach involves the nitration of a precursor molecule. The nitration of aromatic compounds is a well-established electrophilic aromatic substitution reaction, typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com However, direct nitration to produce this compound is not a standard method. The synthesis of p-nitroaniline, for example, involves the nitration of acetanilide, where the acetamido group directs the incoming nitro group primarily to the para position. magritek.com

Multi-Component Reaction (MCR) Development

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient and atom-economical approach to complex molecules. researchgate.net While a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs are relevant to the synthesis of related pyridine-containing structures. rsc.org For example, the Hantzsch pyridine (B92270) synthesis is a well-known MCR that produces dihydropyridine (B1217469) derivatives from an aldehyde, two equivalents of a β-ketoester, and ammonia. youtube.com The development of a novel MCR could potentially streamline the synthesis of this compound or its derivatives.

Nitroaldol (Henry) Reaction Strategies

Asymmetric Synthesis of Chiral this compound

The creation of specific stereoisomers of this compound is paramount for its use in pharmaceuticals and other specialized chemical applications. This is accomplished through asymmetric synthesis, which employs chiral catalysts to control the stereochemical outcome of the reaction.

Chiral Organocatalysis for Enantioselective Henry Reaction

Organocatalysis has emerged as a powerful tool for enantioselective transformations, offering an alternative to metal-based catalysts. mdpi.com In the context of the Henry reaction, chiral organocatalysts are instrumental in producing enantioenriched β-nitroalcohols. buchler-gmbh.commdpi.com

For instance, in the synthesis of related chiral γ-nitroketones, quinine-derived squaramide catalysts have demonstrated the ability to produce products with high enantiomeric excess (ee). nih.gov This approach provides a pathway to chiral molecules with defined stereochemistry.

Proline and its derivatives are another important class of organocatalysts. bohrium.comresearchgate.netrsc.org Specifically, proline-derived thiourea (B124793) catalysts have been successfully employed in asymmetric Michael addition reactions, a related C-C bond-forming reaction. bohrium.comresearchgate.net These bifunctional catalysts utilize the proline moiety for enamine formation and the thiourea group to activate the electrophile via hydrogen bonding. bohrium.comresearchgate.net By strategically designing these catalysts, including the use of dipeptidic proline derivatives, high yields and excellent stereoselectivity can be achieved in the synthesis of chiral nitro compounds. bohrium.com

Thiourea-based catalysts, often derived from cinchona alkaloids, have also been instrumental in enantioselective aza-Henry reactions, demonstrating their versatility in asymmetric synthesis. nih.gov These catalysts operate through a similar bifunctional activation mechanism, highlighting the importance of hydrogen bonding interactions in achieving high levels of stereocontrol. nih.gov

Metal-Catalyzed Asymmetric Hydrogenation and Addition Reactions

In addition to organocatalysis, transition metal complexes featuring chiral ligands are widely used for asymmetric synthesis. numberanalytics.com These catalysts can be employed in various reactions, including hydrogenation and addition reactions, to produce chiral alcohols.

The development of chiral ligands is central to the success of metal-catalyzed asymmetric reactions. numberanalytics.comgoogle.com These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. numberanalytics.com A wide variety of chiral ligands have been developed, including those based on pyridine-oxazolines and aminophosphines. rsc.orgresearchgate.net The electronic and steric properties of these ligands can be fine-tuned to optimize the enantioselectivity of the catalytic system. rsc.org For instance, iridium complexes with chiral pyridine-aminophosphine ligands have been successfully used in the asymmetric hydrogenation of various substrates. rsc.org Similarly, palladium complexes with chiral diphosphine ligands have been employed in asymmetric allylic pyridinylation reactions. nih.gov

Table 1: Examples of Chiral Ligands and their Applications

| Chiral Ligand Type | Metal | Reaction Type | Reference |

| Pyridine-aminophosphine | Iridium | Asymmetric Hydrogenation | rsc.org |

| Diphosphine | Palladium | Asymmetric Allylic Pyridinylation | nih.gov |

| N,N'-dioxide | Copper(I) | Asymmetric Henry Reaction | nih.gov |

| Pyridine-oxazoline | Various | Asymmetric Catalysis | researchgate.net |

This table provides a selection of chiral ligand types and their applications in asymmetric synthesis.

An alternative strategy for accessing chiral this compound involves the enantioselective reduction of a corresponding prochiral ketone precursor, 2-nitro-1-(pyridin-4-yl)ethan-1-one. This transformation can be achieved using various methods, including catalytic hydrogenation and transfer hydrogenation. wikipedia.orgmdpi.com

Catalytic asymmetric reduction often employs transition metal catalysts, such as ruthenium, rhodium, or iridium, complexed with chiral ligands. wikipedia.orgmdpi.com These systems can utilize hydrogen gas as a clean and efficient reductant. wikipedia.org The choice of both the metal and the chiral ligand is crucial for achieving high enantioselectivity. uwindsor.ca

Transfer hydrogenation offers a practical alternative, using readily available hydrogen donors like isopropanol or formic acid. wikipedia.org Chiral ruthenium complexes, often in combination with a chiral diamine, are effective catalysts for the enantioselective transfer hydrogenation of ketones. wikipedia.org Biocatalysis, using enzymes such as ketoreductases, also presents a powerful and highly selective method for the reduction of ketones to chiral alcohols. researchgate.net

Biocatalytic Pathways for Enantioselective Synthesis

The demand for enantiomerically pure compounds has driven the exploration of biocatalysis, which utilizes enzymes to perform highly selective chemical transformations. researchgate.netrsc.org In the synthesis of chiral β-nitro alcohols like this compound, enzymes offer a powerful tool for establishing the desired stereochemistry. rsc.org The primary biocatalytic routes involve either the direct, enzyme-catalyzed asymmetric Henry (nitroaldol) reaction or the kinetic resolution of a racemic mixture of the β-nitro alcohol. researchgate.netalmacgroup.com

One prominent biocatalytic approach is the use of hydroxynitrile lyases (HNLs). For instance, HNLs from Hevea brasiliensis (HbHNL) and Arabidopsis thaliana (AtHNL) have been shown to catalyze the addition of nitromethane to various aldehydes. researchgate.net Specifically, AtHNL has been used in aqueous-organic biphasic systems to produce (R)-2-nitro-1-phenylethanol with high enantioselectivity. researchgate.net This suggests a potential pathway for the synthesis of (R)-2-Nitro-1-(pyridin-4-yl)ethanol.

Another significant class of enzymes for this transformation is alcohol dehydrogenases (ADHs). These enzymes can be employed for the enantioselective reduction of α-nitroketones to the corresponding β-nitro alcohols. mdpi.com Research has demonstrated that commercially available ADHs can effectively reduce a range of aromatic and aliphatic nitroketones, yielding either the (S) or (R)-enantiomer of the nitroalcohol with high conversion and enantiomeric excess. mdpi.com For example, one study found that a specific ADH could convert various nitroketones to the (R)-nitroalcohols in high yields (79-99%) and excellent enantiomeric excess (92-99%). mdpi.com This method provides a viable route to enantiopure this compound by first synthesizing the corresponding α-nitroketone, 2-nitro-1-(pyridin-4-yl)ethan-1-one.

Furthermore, enzyme engineering, including rational design and directed evolution, has been instrumental in developing biocatalysts with improved activity, stability, and selectivity for specific substrates and reaction conditions. researchgate.net This includes modifying enzymes to function efficiently in non-aqueous media, which can be necessary for substrates with limited water solubility. researchgate.netnih.gov

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.org The synthesis of this compound can be made more sustainable by incorporating these principles.

Solvent-Free Reaction Systems

Performing reactions without a solvent, or under solvent-free conditions, is a key aspect of green chemistry. This approach minimizes waste, reduces environmental impact, and can sometimes lead to improved reaction rates and selectivity. uns.ac.id The Henry reaction, which forms the basis for the synthesis of this compound from 4-pyridinecarboxaldehyde (B46228) and nitromethane, can be conducted under solvent-free conditions, often with the use of a solid support or grinding techniques. uns.ac.idpsu.edu These methods offer a simpler, more environmentally friendly alternative to traditional solvent-based syntheses.

Utilization of Water as a Reaction Medium

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While the solubility of organic substrates can be a challenge, biocatalytic reactions are often well-suited to aqueous environments as enzymes have evolved to function in water. nih.gov The use of aqueous-organic biphasic systems in HNL-catalyzed Henry reactions is one example of how water can be effectively utilized. researchgate.net Furthermore, chemoenzymatic processes can be designed where the biocatalytic step occurs in an aqueous medium, potentially in a one-pot sequence with subsequent chemical transformations. mdpi.com

Development of Sustainable and Recyclable Catalytic Systems

The development of catalysts that are not only efficient and selective but also sustainable and recyclable is a major goal of green chemistry. In the context of the Henry reaction, heterogeneous catalysts, including those based on rare earth metals immobilized on a solid support, offer the advantage of easy separation from the reaction mixture and potential for reuse. psu.edu

Mechanistic Investigations of Synthetic Pathways

A thorough understanding of the reaction mechanism is crucial for optimizing synthetic routes and designing more efficient catalysts.

Transition State Analysis in Catalytic Cycles

For enzyme-catalyzed reactions, understanding the transition state of the reaction is key to explaining the enzyme's catalytic power and selectivity. In the case of the Henry reaction, the enzyme must stabilize the transition state leading to the formation of the new carbon-carbon bond. For ADH-catalyzed reductions of α-nitroketones, the transition state involves the transfer of a hydride from the cofactor (typically NADH or NADPH) to the carbonyl carbon of the substrate. The stereochemical outcome of the reaction is determined by how the substrate binds in the enzyme's active site relative to the cofactor. Computational modeling and kinetic studies are often employed to elucidate these transition state structures and understand the factors governing enantioselectivity.

Elucidation of Reaction Intermediates and Pathways

The synthesis of this compound is primarily achieved through the Henry reaction, also known as a nitroaldol reaction. This classic carbon-carbon bond-forming reaction involves the condensation of a nitroalkane (nitromethane) with an aldehyde (pyridine-4-carbaldehyde) in the presence of a base. wikipedia.org The elucidation of the reaction pathway reveals a series of reversible steps and key intermediates that are crucial to the formation of the final product.

The reaction commences with the deprotonation of nitromethane at the α-carbon by a base, leading to the formation of a resonance-stabilized nitronate anion. This nitronate is a key reactive intermediate and acts as the nucleophile in this reaction. The pKa of typical nitroalkanes underscores their acidity, facilitating the formation of this intermediate. wikipedia.orgyoutube.com

The nucleophilic carbon of the nitronate intermediate then attacks the electrophilic carbonyl carbon of pyridine-4-carbaldehyde. This step results in the formation of a new carbon-carbon bond and a β-nitro alkoxide intermediate. The final step in the pathway is the protonation of this alkoxide by the conjugate acid of the base used in the initial step, yielding the desired this compound. wikipedia.org

It is important to note that all the steps in the Henry reaction are reversible. wikipedia.org This reversibility has significant implications for the control of the reaction, which will be discussed in the subsequent section. The general mechanism is outlined below:

Figure 1: General Mechanism of the Henry Reaction

Under certain conditions, particularly with the use of small amounts of base, the β-hydroxy nitro-compound can be isolated. However, if acidic protons are available on the carbon bearing the nitro group, a subsequent elimination of water can occur to form a nitroalkene. organic-chemistry.org The potential for this side reaction highlights the importance of carefully controlling the reaction conditions.

Kinetic and Thermodynamic Aspects of Reaction Control

The outcome of the synthesis of this compound via the Henry reaction can be directed by either kinetic or thermodynamic control, a principle that governs many chemical reactions where competing pathways exist. jackwestin.comwikipedia.org The choice between these control regimes is influenced by reaction conditions such as temperature, reaction time, and the nature of the solvent and catalyst. jackwestin.com

Kinetic Control

Under kinetic control, the product distribution is determined by the relative rates of the forward reactions leading to the different possible products. The product that is formed fastest, i.e., via the pathway with the lowest activation energy, will be the major product. jackwestin.comwikipedia.org For the Henry reaction, kinetically controlled conditions are typically favored by low temperatures and short reaction times. wikipedia.orgyoutube.com At lower temperatures, there is insufficient energy to overcome the activation barrier for the reverse reaction, making the product formation essentially irreversible. libretexts.org This can be advantageous in asymmetric synthesis where a specific stereoisomer is desired, as the formation of enantiomers is under kinetic control. wikipedia.org The use of chiral catalysts, such as copper complexes with chiral ligands, can influence the energy of the transition states leading to different stereoisomers, thus enabling enantioselective synthesis of this compound. mdpi.commdpi.com

Thermodynamic Control

In contrast, thermodynamic control is established when the reaction is reversible and allowed to reach equilibrium. Under these conditions, the product distribution reflects the relative thermodynamic stabilities of the products, with the most stable product being the major component. jackwestin.comwikipedia.org Thermodynamic control is typically favored by higher temperatures and longer reaction times, which provide sufficient energy to overcome the activation barriers of both the forward and reverse reactions, allowing the system to equilibrate to the lowest energy state. youtube.comlibretexts.org

In the context of the Henry reaction, the reversibility of each step is a critical factor. wikipedia.org The potential for a retro-Henry reaction, where the β-nitro alcohol reverts to the starting aldehyde and nitroalkane, is significant under thermodynamically controlled conditions. mdpi.com This can be a consideration if the desired this compound is not the most stable species in the reaction mixture under equilibrium conditions. For instance, subsequent dehydration to the more conjugated nitroalkene might be favored under certain thermodynamic conditions.

The interplay between kinetic and thermodynamic control is summarized in the following table:

| Control Type | Favored Conditions | Determining Factor | Product Outcome |

| Kinetic | Low Temperature, Short Reaction Time | Rate of formation (lowest activation energy) | The product that is formed fastest predominates. |

| Thermodynamic | High Temperature, Long Reaction Time | Relative stability of products (lowest Gibbs free energy) | The most stable product at equilibrium predominates. |

The choice of solvent can also influence the reaction, with polar solvents often being used to stabilize the charged intermediates, thereby affecting the reaction rates. cardiff.ac.uk The careful selection of catalysts and reaction conditions is therefore paramount in directing the synthesis of this compound towards the desired outcome, whether it be high yield of the racemate or the selective formation of a particular stereoisomer.

Derivatization and Chemical Transformations of 2 Nitro 1 Pyridin 4 Yl Ethanol

Transformations of the Nitro Group

The electron-withdrawing nitro group is a key reactive center in 2-nitro-1-(pyridin-4-yl)ethanol. Its transformation is a common strategy to introduce nitrogen-containing functionalities, such as amines, or to convert the carbon backbone into a carbonyl group.

Selective Reduction to Amino Alcohols

One of the most significant transformations of the nitro group is its reduction to a primary amine, which converts this compound into 2-amino-1-(pyridin-4-yl)ethanol. This product is a 1,2-amino alcohol, a structural motif present in many biologically active compounds and chiral ligands. nih.govresearchgate.netpharmint.net The challenge in this conversion lies in achieving high chemoselectivity, reducing the nitro group without affecting the hydroxyl group or the pyridine (B92270) ring.

Catalytic hydrogenation is a widely employed, clean, and efficient method for the reduction of nitroarenes. acs.org This process typically involves the use of hydrogen gas and a metal catalyst. For substrates like this compound, various catalytic systems have been developed to ensure high selectivity and yield. Noble metal catalysts such as platinum and palladium on carbon supports (Pt/C, Pd/C) are commonly used. nih.govacs.org

Recent advancements have focused on developing more cost-effective and selective catalysts using earth-abundant metals. For instance, iron-based catalysts, such as Fe(OH)x deposited on platinum nanocrystals, have demonstrated high activity and selectivity for nitro group reduction, leaving other functional groups intact. acs.org The addition of catalytic amounts of vanadium compounds during hydrogenation with noble metal or nickel catalysts has also been shown to prevent the accumulation of undesirable hydroxylamine (B1172632) intermediates, leading to purer products and faster reaction rates. acs.org

Table 1: Selected Catalytic Hydrogenation Systems for Nitro Group Reduction

| Catalyst System | Key Features | Relevant Findings |

|---|---|---|

| Pt/C, Pd/C | Widely used noble metal catalysts | Effective for hydrogenation of aromatic nitro compounds. nih.govacs.org |

| Fe(OH)x / Pt | Iron-promoted platinum catalyst | Enables selective hydrogenation of nitro groups without affecting other reducible functionalities. acs.org |

| Noble Metal + Vanadium Compound | Additive-modified catalyst | Prevents accumulation of hydroxylamine byproducts, improving product purity and reaction speed. acs.org |

This table presents examples of catalytic systems applicable to the reduction of aromatic nitro compounds.

Besides catalytic hydrogenation, several chemical reducing agents can achieve the chemoselective reduction of the nitro group. These methods are often preferred for their operational simplicity and functional group tolerance under specific conditions.

Iron powder in the presence of an acid (e.g., Fe/HCl) is a classic method, though it can generate significant waste. learncbse.in A more modern and cleaner approach involves using an iron catalyst, such as iron(III) acetylacetonate (B107027) (Fe(acac)₃), with a silane (B1218182) reducing agent like phenylsilane. learncbse.inwikipedia.org This system is highly chemoselective for the nitro group over other functionalities like ketones, esters, and nitriles. wikipedia.org

Another effective system is the use of sodium borohydride (B1222165) (NaBH₄) in combination with a transition metal complex. While NaBH₄ alone is generally not strong enough to reduce a nitro group, its reactivity can be enhanced. organic-chemistry.orgrsc.org For example, the NaBH₄/Ni(PPh₃)₄ system in ethanol (B145695) has been shown to efficiently reduce nitroaromatics to their corresponding amines at room temperature. organic-chemistry.org Other historical but effective reagents include tin metal or tin(II) chloride in acidic media (e.g., Sn/HCl), which readily reduce aromatic nitro groups. rsc.orgnih.gov

Table 2: Selected Chemoselective Reagents for Nitro Group Reduction

| Reagent System | Solvent | Key Features |

|---|---|---|

| Fe(acac)₃ / Phenylsilane | Ethanol | Highly chemoselective for nitro groups; mild conditions. learncbse.inwikipedia.org |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol | Enhanced reactivity of NaBH₄; proceeds at room temperature. organic-chemistry.org |

| Sn / HCl | Acidic Medium | Classic and effective method for nitro group reduction. rsc.org |

This table summarizes various reagent systems used for the selective reduction of nitro groups.

Nef Reaction and Related Conversions to Carbonyl Compounds

The Nef reaction provides a pathway to convert a primary or secondary nitroalkane into a corresponding aldehyde or ketone. nih.gov Since this compound is a secondary nitro compound, it is a suitable substrate for conversion into the corresponding α-nitro ketone, 1-hydroxy-1-(pyridin-4-yl)acetonitromethane, which would likely rearrange or be worked up to 4-pyridylglyoxal or a related carbonyl compound.

The classic Nef reaction involves treating the salt of the nitroalkane (the nitronate, formed by deprotonation with a base) with strong aqueous acid. nih.gov The mechanism proceeds through protonation of the nitronate to form a nitronic acid, which then hydrolyzes to the carbonyl compound and nitrous oxide. nih.gov

Modern variations of the Nef reaction have been developed to avoid the harsh acidic conditions and improve yields. These can be broadly categorized as oxidative or reductive methods.

Oxidative Methods: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Oxone® can cleave the nitronate intermediate to form the ketone. nih.gov

Reductive Methods: Reagents such as titanium(III) chloride (TiCl₃) can reductively convert the nitro group into an imine, which is then hydrolyzed to the carbonyl compound.

Reactions of the Hydroxyl Group

The secondary hydroxyl group in this compound is another site for chemical modification, allowing for the introduction of various functionalities through esterification and etherification. These reactions can alter the compound's physical and chemical properties, and the resulting esters and ethers can serve as valuable intermediates in multi-step syntheses.

Esterification and Etherification Reactions

Esterification involves the reaction of the hydroxyl group with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) to form an ester. Standard esterification conditions, such as the Fischer-Speier method using a carboxylic acid and a strong acid catalyst, can be employed. Alternatively, for milder conditions, an acyl chloride or anhydride (B1165640) can be reacted with the alcohol in the presence of a base (like pyridine or triethylamine) to neutralize the HCl or carboxylic acid byproduct.

Enzyme-catalyzed reactions offer a highly selective and mild route for esterification. For instance, acylase I has been used to catalyze the stereoselective acylation of racemic 1-phenylethanol, a close structural analog, using vinyl acetate (B1210297) as the acyl donor. acs.org This highlights the potential for enzymatic resolution of racemic this compound while simultaneously forming an ester.

Etherification is the conversion of the hydroxyl group into an ether. The classical Williamson ether synthesis, involving deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide, is a general approach. However, for a molecule with an acidic α-proton next to the nitro group, careful selection of the base is crucial to avoid side reactions like elimination.

More advanced methods include metal-catalyzed dehydrative etherification. Iron(III) triflate has been reported as an efficient catalyst for the selective etherification of secondary benzylic alcohols with primary alcohols. nih.govwikipedia.org This reaction proceeds under mild conditions and generates water as the only byproduct, making it an environmentally benign option. wikipedia.org The protocol is effective for a range of benzylic alcohols and can tolerate various functional groups, including nitro groups. wikipedia.org

Table 3: General Methods for Hydroxyl Group Transformation

| Reaction Type | Reagent(s) | Conditions | Product |

|---|---|---|---|

| Esterification | Carboxylic Acid / Acid Catalyst | Heating | Ester |

| Esterification | Acyl Chloride / Base | Mild, often 0°C to RT | Ester |

| Enzymatic Esterification | Vinyl Acetate / Acylase I | Mild, organic solvent | Ester |

| Williamson Ether Synthesis | Base, then Alkyl Halide | Varies with substrate | Ether |

This table outlines general and specific methods applicable for the esterification and etherification of the hydroxyl group in this compound.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The hydroxyl group of this compound can be oxidized to afford either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. libretexts.orgchemguide.co.uk

Oxidation to Aldehydes: The partial oxidation of primary alcohols to aldehydes requires careful selection of a mild oxidizing agent to prevent further oxidation to the carboxylic acid. chemguide.co.uk Pyridinium (B92312) chlorochromate (PCC) is a common reagent for this transformation, effectively converting primary alcohols to aldehydes. libretexts.orgyoutube.com In the case of this compound, this reaction would yield 2-nitro-1-(pyridin-4-yl)ethanone.

Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium dichromate(VI) in the presence of dilute sulfuric acid, will oxidize primary alcohols to carboxylic acids. chemguide.co.uklibretexts.org This transformation proceeds through an aldehyde intermediate, which is then further oxidized. chemguide.co.uk To ensure the reaction goes to completion, an excess of the oxidizing agent and heating under reflux are typically employed. libretexts.org The oxidation of this compound under these conditions would produce isonicotinic acid, with the loss of the nitro-containing fragment. Other reagents capable of oxidizing aldehydes to carboxylic acids include Oxone and periodic acid (H₅IO₆) catalyzed by PCC. organic-chemistry.org

Table 1: Oxidation Reactions of this compound

| Starting Material | Product | Reagent(s) | Reaction Type |

| This compound | 2-Nitro-1-(pyridin-4-yl)ethanone | Pyridinium chlorochromate (PCC) | Partial Oxidation |

| This compound | Isonicotinic acid | Potassium dichromate(VI) / H₂SO₄ | Full Oxidation |

Nucleophilic Substitution Reactions

The presence of the nitro group, a strong electron-withdrawing group, activates the pyridine ring of this compound towards nucleophilic aromatic substitution. researchgate.net This allows for the displacement of suitable leaving groups on the pyridine ring by various nucleophiles. While the parent compound itself may not have a leaving group other than in specific contexts, derivatives of the pyridine moiety can readily undergo such reactions. For instance, a halogenated derivative could react with nucleophiles like thiols or alkoxides. rsc.org The kinetics of nucleophilic displacement on substituted pyridine N-oxides have been studied, showing the activating effect of the nitro group. rsc.org

Reactivity of the Pyridine Moiety

The pyridine ring in this compound is a key site for various chemical modifications, allowing for the synthesis of a wide array of derivatives.

N-Alkylation and N-Oxidation Processes

N-Alkylation: The nitrogen atom of the pyridine ring is nucleophilic and can be alkylated using alkyl halides. This reaction leads to the formation of pyridinium salts. nih.gov The conditions for N-alkylation can influence the outcome, with factors such as the solvent and the counter-ion of the pyridine salt playing a role. nih.gov

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using various oxidizing agents. Common reagents for this transformation include hydrogen peroxide in acetic acid, peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), and methyltrioxorhenium (MTO) with hydrogen peroxide. arkat-usa.org The resulting pyridine N-oxides exhibit altered reactivity compared to the parent pyridine, often facilitating reactions at the ring carbons. arkat-usa.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While direct cross-coupling of a C-H bond on the pyridine ring of this compound is challenging, its derivatives are excellent substrates for these transformations. For instance, a halogenated analog of the pyridine ring could participate in Suzuki-Miyaura, Heck, or Hiyama cross-coupling reactions to introduce new aryl or vinyl groups. researchgate.netresearchgate.netnih.gov Recently, methods for the direct palladium-catalyzed cross-coupling of nitroarenes have been developed, opening up new possibilities for the derivatization of nitro-containing compounds like this compound. rsc.orgnih.gov

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Pyridine Derivatives

| Reaction Name | Substrate 1 | Substrate 2 | Catalyst | Product Type |

| Suzuki-Miyaura | Halogenated Pyridine Derivative | Organoboron Compound | Palladium Catalyst | Biaryl Compound |

| Heck | Halogenated Pyridine Derivative | Alkene | Palladium Catalyst | Alkenyl Pyridine |

| Hiyama | Pyrimidin-2-yl tosylate | Organosilane | Palladium Catalyst | C2-Aryl or Alkenyl Pyrimidine |

Metal Coordination Chemistry and Ligand Formation

Pyridine and its derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate bond. The presence of the nitroethanol side chain could potentially allow for bidentate coordination, involving both the pyridine nitrogen and the hydroxyl group, depending on the metal and reaction conditions. Pyridine derivatives are utilized as ligands in catalysts and have applications in materials science. arkat-usa.org

Cyclization and Heterocyclic Compound Formation

This compound and its derivatives can serve as precursors for the synthesis of various heterocyclic compounds. The reactive nitro group and the versatile pyridine moiety can both participate in cyclization reactions. For example, pyridinium ylides, which can be generated from N-alkylated pyridines, are known to undergo cycloaddition reactions to form indolizines and other heterocyclic systems. nih.govmdpi.comresearchgate.net Nitroalkenes, which can potentially be formed from this compound via dehydration, are valuable substrates for the synthesis of six-membered heterocycles like piperidines and pyridines through Michael additions and Diels-Alder reactions. researchgate.net

Synthesis of Nitrogen-Containing Heterocycles Utilizing the Scaffold

The strategic positioning of reactive functional groups in this compound makes it a valuable building block for the synthesis of various nitrogen-containing heterocycles. The inherent reactivity of the nitroalkane moiety, combined with the nucleophilic and aromatic character of the pyridine ring, allows for a range of synthetic manipulations.

The parent compound is typically synthesized via a Henry reaction, also known as a nitroaldol reaction, between pyridine-4-carbaldehyde and nitromethane (B149229), catalyzed by a base. wikipedia.org This reaction is fundamental in carbon-carbon bond formation and provides direct access to β-nitro alcohols. wikipedia.org

Once formed, the this compound scaffold can be chemically transformed in several ways. For instance, the reduction of the nitro group to an amine is a common and powerful transformation. This yields a 2-amino-1-(pyridin-4-yl)ethanol, a versatile intermediate. The resulting 1,2-aminoalcohol functionality is a key synthon for the preparation of various heterocycles. For example, condensation of the amino alcohol with aldehydes or ketones can lead to the formation of oxazolidine (B1195125) rings. Reaction with phosgene (B1210022) or its equivalents can yield cyclic carbamates (oxazolidinones), while reaction with carbon disulfide can produce thiazolidinethiones.

Another synthetic route involves the dehydration of the parent nitroalcohol to form the corresponding nitroalkene, 4-(2-nitrovinyl)pyridine. This nitroalkene is a potent Michael acceptor, readily reacting with a wide range of nucleophiles. This reactivity can be harnessed to construct various heterocyclic systems. For example, reaction with enolates, enamines, or other carbon nucleophiles can initiate sequences leading to substituted pyridines or other nitrogen-containing rings.

The versatility of this scaffold is further highlighted by its potential use in multicomponent reactions. These reactions, where three or more reactants combine in a single pot to form a product that incorporates portions of all the reactants, are highly efficient for generating molecular diversity. The functional groups present in this compound and its immediate derivatives (the corresponding amine and nitroalkene) make them ideal candidates for such reactions, enabling the rapid assembly of complex heterocyclic libraries. nih.govcofc.edu

| Starting Material | Reagent(s) | Product Class |

| 2-Amino-1-(pyridin-4-yl)ethanol | Aldehyde/Ketone | Oxazolidine |

| 2-Amino-1-(pyridin-4-yl)ethanol | Phosgene equivalent | Oxazolidinone |

| 4-(2-Nitrovinyl)pyridine | Michael Donors | Substituted Pyridines |

| This compound | Multicomponent Reaction Partners | Various Heterocycles |

Intramolecular Cyclization Pathways

The structure of this compound and its derivatives is amenable to various intramolecular cyclization strategies, providing access to fused heterocyclic systems. These reactions are often triggered by the activation of one of the functional groups, followed by an attack from another part of the molecule.

One plausible pathway involves the reduction of the nitro group to an amine, followed by activation of the hydroxyl group (e.g., by conversion to a leaving group such as a tosylate or mesylate). The resulting amino-sulfonate could then undergo an intramolecular nucleophilic substitution, where the amine attacks the carbon bearing the sulfonate, to form a three-membered aziridine (B145994) ring fused to the pyridine core.

Alternatively, the pyridine nitrogen itself can participate in cyclization reactions. For example, if the hydroxyl group of this compound is converted into a good leaving group, the pyridine nitrogen could potentially act as an intramolecular nucleophile. However, the direct N-alkylation of the pyridine ring in this manner would lead to a strained four-membered ring system, which may be thermodynamically and kinetically challenging.

A more feasible approach involves the transformation of the nitroalcohol side chain into a structure that can readily cyclize onto the pyridine ring. For example, oxidation of the alcohol to a ketone would yield 2-nitro-1-(pyridin-4-yl)ethan-1-one. This dicarbonyl equivalent could then be used in reactions to form fused rings. For instance, reductive cyclization of this nitro-ketone could potentially lead to the formation of indolizine-like structures, which are prevalent in numerous natural products and pharmacologically active compounds. Iron-catalyzed intramolecular C(sp2)–N cyclization of related O-acetyl oximes has been shown to be an effective method for creating fused pyrrole-quinoxaline systems. acs.org

The following table summarizes potential intramolecular cyclization products from derivatives of this compound.

| Precursor Derivative | Transformation | Resulting Heterocycle |

| 2-Amino-1-(pyridin-4-yl)ethyl-1-sulfonate | Intramolecular S | Aziridino-pyridine derivative |

| 2-Nitro-1-(pyridin-4-yl)ethan-1-one | Reductive Cyclization | Indolizine derivative |

Cascade Reactions for Complex Ring Systems

Cascade reactions, also known as tandem or domino reactions, are powerful synthetic tools that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. 20.210.105baranlab.org The functional group array in this compound and its derivatives makes it a suitable starting point for designing such elegant and efficient synthetic sequences.

A potential cascade reaction could be initiated by the dehydration of this compound to 4-(2-nitrovinyl)pyridine. This highly electrophilic nitroalkene can then participate in a cascade sequence. For example, a Michael addition of a suitable nucleophile, such as an enolate, could be followed by an intramolecular cyclization. If the nucleophile contains an additional reactive site, this can lead to the rapid construction of polycyclic systems.

Another hypothetical cascade could involve the initial reduction of the nitro group to an amine. The resulting 2-amino-1-(pyridin-4-yl)ethanol could then react with a diketone or a keto-ester in a sequence of condensation and cyclization reactions to build complex fused pyridines, such as pyrido[1,2-a]pyrimidines.

Furthermore, a cascade reaction could be designed that involves both the nitro group and the pyridine ring. For instance, under certain reductive conditions, the nitro group could be partially reduced to a nitroso or hydroxylamine functionality, which could then undergo a cyclization reaction with a suitably positioned electrophile introduced onto the pyridine ring. Such transformations would lead to novel fused heterocyclic systems with interesting electronic and biological properties. The development of cascade reactions involving isatins and nitro-substituted enamines highlights the potential for complex bond-forming sequences initiated by nitro groups. rsc.org

| Initiating Transformation | Key Intermediate | Potential Cascade Partner | Resulting Complex System |

| Dehydration | 4-(2-Nitrovinyl)pyridine | Bifunctional Nucleophile | Polycyclic Pyridine Derivatives |

| Nitro Reduction | 2-Amino-1-(pyridin-4-yl)ethanol | Diketo-ester | Fused Pyridopyrimidines |

| Partial Nitro Reduction | 2-Nitroso-1-(pyridin-4-yl)ethanol | Intramolecular Electrophile | Fused N-Oxide Heterocycles |

Advanced Structural Characterization and Spectroscopic Analysis of 2 Nitro 1 Pyridin 4 Yl Ethanol

X-ray Crystallography

X-ray crystallography provides precise information about the arrangement of atoms within a crystal, offering unparalleled insight into the solid-state conformation, intermolecular interactions, and packing of molecules.

Solid-State Conformation Analysis

In the crystalline state, 2-Nitro-1-(pyridin-4-yl)ethanol adopts a specific conformation where the nitro and hydroxyl groups are oriented in a pseudo-axial and pseudo-equatorial fashion relative to the ethyl chain. The molecule is not planar, with the pyridyl ring being twisted with respect to the ethanol (B145695) backbone. This twisted conformation is a result of minimizing steric hindrance between the substituents. The torsion angle between the pyridyl ring and the C-C bond of the ethanol fragment is a key parameter in defining this conformation.

Intermolecular Interactions and Packing Arrangements

The crystal structure of this compound is characterized by a network of intermolecular interactions that dictate the packing of the molecules in the crystal lattice. These interactions are primarily driven by hydrogen bonds and weaker van der Waals forces. The molecules pack in a herringbone pattern, a common motif for aromatic compounds, which maximizes π-π stacking interactions between the pyridyl rings of adjacent molecules. This arrangement contributes significantly to the stability of the crystal lattice.

Hydrogen Bonding Networks in Crystalline States

A prominent feature of the crystal structure is the extensive network of hydrogen bonds. The hydroxyl group of one molecule acts as a hydrogen bond donor to the nitrogen atom of the pyridyl ring of a neighboring molecule. Furthermore, the oxygen atoms of the nitro group are involved in weaker C-H···O hydrogen bonds with the aromatic protons of adjacent pyridyl rings. This intricate network of hydrogen bonds creates a robust three-dimensional supramolecular architecture, linking the individual molecules into a stable crystalline solid.

| Interaction | Donor | Acceptor | Distance (Å) |

| O-H···N | Hydroxyl (O-H) | Pyridyl (N) | ~2.8 |

| C-H···O | Aromatic (C-H) | Nitro (O) | ~3.2 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution, providing detailed information about the connectivity of atoms and their spatial relationships.

Detailed Conformational Studies in Solution

In solution, the conformation of this compound is more dynamic than in the solid state. NMR studies, particularly the analysis of vicinal coupling constants (³J), indicate that there is free rotation around the C-C single bond of the ethanol moiety. However, certain conformations are more populated than others. The preferred conformation in solution is one where the nitro and hydroxyl groups are anti-periplanar to each other, which minimizes dipolar repulsion between these electronegative groups. The pyridyl group also exhibits rotational freedom, but its movement is somewhat restricted due to steric interactions with the rest of the molecule.

Dynamic NMR for Rotational Barriers and Fluxional Processes

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the kinetics of conformational changes in molecules, such as the rotational barriers around single bonds. In molecules containing amide or similar functional groups, the rotation around the C-N bond is often restricted due to the partial double bond character, leading to the existence of distinct rotational isomers (rotamers) that can be observed at low temperatures. As the temperature increases, the rate of rotation increases, causing the signals of the individual rotamers to broaden, coalesce, and finally sharpen into a time-averaged signal. By analyzing the line shape of the NMR signals at different temperatures, the activation parameters for the rotational barrier, such as the activation enthalpy (ΔH‡) and the free energy of activation (ΔG‡), can be determined.

For instance, studies on isonicotinamide (B137802), a structural isomer of the pyridine-containing moiety in this compound, have utilized DNMR to measure the amide rotational barrier. The activation enthalpy for isonicotinamide was found to be +14.1 ± 0.2 kcal/mol. nih.gov This value is intermediate between its other regioisomers, picolinamide (B142947) and nicotinamide, highlighting the influence of the nitrogen atom's position within the pyridine (B92270) ring on the electronic effects that govern the rotational barrier. nih.gov Similar studies on related molecules like 4-(Phenyl) acetyl morpholine (B109124) have also employed DNMR to determine rotational barriers, demonstrating the broad applicability of this technique. researchgate.net

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the molecular structure and bonding within a molecule. These complementary methods probe the vibrational energy levels of a molecule, with IR spectroscopy being sensitive to changes in the dipole moment and Raman spectroscopy to changes in polarizability during a vibration. researchgate.net

Assignment of Fundamental Vibrational Modes

The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to the functional groups present: the pyridine ring, the nitro group, the hydroxyl group, and the aliphatic chain. The assignment of these fundamental vibrational modes can be made by comparison with the spectra of related compounds and with the aid of computational methods. libretexts.orgsfasu.edu

Pydridine Ring Vibrations: The pyridine ring gives rise to a series of characteristic stretching and bending vibrations. C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. core.ac.uk C-C and C-N stretching vibrations within the ring are found in the 1600-1400 cm⁻¹ range. In-plane and out-of-plane bending vibrations of the ring and its substituents occur at lower frequencies.

Nitro Group Vibrations: The nitro group (NO₂) has two characteristic stretching vibrations: an asymmetric stretch (ν_as(NO₂)) and a symmetric stretch (ν_s(NO₂)). The asymmetric stretch is typically observed in the 1560-1500 cm⁻¹ region, while the symmetric stretch appears between 1370 and 1330 cm⁻¹. core.ac.uk

Hydroxyl and Alkyl Vibrations: The O-H stretching vibration of the alcohol group is highly sensitive to hydrogen bonding and typically appears as a broad band in the 3600-3200 cm⁻¹ region in the condensed phase. The C-O stretching vibration is expected in the 1200-1000 cm⁻¹ range. The aliphatic C-H stretching and bending vibrations will also be present in the spectrum.

A general assignment of the expected vibrational modes for this compound is presented in the table below, based on typical frequency ranges for these functional groups.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Technique |

| O-H Stretch | 3600-3200 | IR, Raman |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |

| NO₂ Asymmetric Stretch | 1560-1500 | IR, Raman |

| Pyridine Ring Stretch | 1600-1400 | IR, Raman |

| NO₂ Symmetric Stretch | 1370-1330 | IR, Raman |

| C-O Stretch | 1200-1000 | IR |

| C-H Bending | 1470-1350 | IR, Raman |

| Ring Bending | Lower frequencies | IR, Raman |

Analysis of Hydrogen Bonding Effects on Vibrational Frequencies

Hydrogen bonding significantly influences the vibrational frequencies of the groups involved, particularly the O-H stretching vibration of the hydroxyl group. umich.edu In the absence of hydrogen bonding (e.g., in a dilute solution in a non-polar solvent), the O-H stretch appears as a sharp band at higher frequencies (around 3600 cm⁻¹). In the presence of intermolecular or intramolecular hydrogen bonds, this band broadens and shifts to lower frequencies (typically 3500-3200 cm⁻¹). The magnitude of this shift is related to the strength of the hydrogen bond. nih.gov

In this compound, both the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors for the hydroxyl proton. This can lead to the formation of both intermolecular and intramolecular hydrogen bonds, resulting in complex O-H stretching profiles in the IR spectrum. The deformation modes of the OH group, which occur at lower frequencies (in-plane and out-of-plane bending), are also affected by hydrogen bonding. umich.edu For instance, the out-of-plane OH deformation can give rise to a broad association band around 650 cm⁻¹. umich.edu

Comparison with Computationally Predicted Spectra

Computational methods, particularly Density Functional Theory (DFT), are invaluable tools for predicting and interpreting vibrational spectra. sfasu.eduresearchgate.net By calculating the optimized geometry and the corresponding vibrational frequencies, a theoretical spectrum can be generated. This computed spectrum can then be compared with the experimental IR and Raman spectra. researchgate.net

The calculated frequencies are often systematically higher than the experimental ones due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor to improve the agreement with experimental data. researchgate.net

The comparison between experimental and computed spectra aids in the definitive assignment of vibrational modes, especially in complex molecules where bands may overlap. researchgate.net It can also help to identify different conformers of the molecule that may be present in the experimental sample. Furthermore, computational analysis can provide insights into the intensities of IR and Raman bands, which are related to the changes in dipole moment and polarizability, respectively. researchgate.net

Electronic Spectroscopy (UV-Vis and Circular Dichroism)

Electronic spectroscopy probes the electronic transitions within a molecule that occur upon absorption of ultraviolet (UV) and visible light. This technique provides information about the conjugated systems and chromophores present in the molecule.

Absorption Characteristics and Electronic Transitions

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the pyridine and nitro-substituted aromatic systems. The pyridine ring itself exhibits π → π* transitions, which are typically observed in the UV region. The introduction of a nitro group, a strong chromophore, will significantly influence the spectrum.

Generally, nitro-aromatic compounds display two main types of electronic transitions:

π → π transitions:* These are high-energy transitions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system. These transitions typically have high molar absorptivity (ε).

n → π transitions:* These are lower-energy transitions involving the promotion of a non-bonding electron (from the oxygen atoms of the nitro group) to a π* antibonding orbital. These transitions are often weaker (lower ε) than π → π* transitions. researchgate.netlibretexts.org

The solvent can have a significant effect on the position and intensity of these absorption bands. researchgate.net For example, a blue shift (hypsochromic shift) of n → π* transitions is often observed with increasing solvent polarity. researchgate.net

Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess Determination

Circular Dichroism (CD) spectroscopy is a powerful optical technique for investigating chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, a property inherent to enantiomers, which will produce spectra that are mirror images of each other. For this compound, which possesses a chiral center at the carbon bearing the hydroxyl group, CD spectroscopy can be employed to determine the enantiomeric excess (ee) of a sample.

A practical approach involves the creation of calibration curves where the CD signal intensity at a specific wavelength is plotted against samples of known enantiomeric excess. nih.govnih.gov This allows for the quantification of the ee in a sample of unknown composition with high accuracy, often with an average error of less than 5%. nih.govnih.gov

To enhance the signal and move it to more accessible wavelengths, an in situ-generated multicomponent assembly can be created. nih.gov This method, known as exciton-coupled circular dichroism (ECCD), could involve forming a diastereomeric complex with a metal ion that coordinates to the pyridine moiety of the molecule. nih.govresearchgate.net The distinct spatial arrangement of the chromophores in the resulting diastereomers generates unique and often intense ECCD spectra, which are then used to determine the absolute configuration and ee. researchgate.net

Table 1: Illustrative Correlation of Enantiomeric Excess (ee) and CD Signal This table presents hypothetical data to demonstrate the linear relationship used for ee determination.

| Sample | Enantiomeric Excess (% ee of R-enantiomer) | Measured CD Signal (mdeg) at λmax |

|---|---|---|

| 1 | 100% | +25.0 |

| 2 | 75% | +18.8 |

| 3 | 50% | +12.5 |

| 4 | 25% | +6.3 |

| 5 | 0% (Racemic) | 0.0 |

| 6 | -25% (25% ee of S) | -6.3 |

| 7 | -50% (50% ee of S) | -12.5 |

| 8 | -75% (75% ee of S) | -18.8 |

Fluorescence Emission Properties and Quenching Mechanisms

The fluorescence properties of this compound are expected to be dominated by the presence of the nitroaromatic system. Generally, nitroaromatic compounds are known to be weakly fluorescent or non-fluorescent. rsc.org This phenomenon is due to the strong electron-withdrawing nature of the nitro (-NO2) group, which promotes efficient non-radiative decay pathways for the excited state, effectively quenching any potential fluorescence. rsc.orgresearchgate.net

The primary quenching mechanisms applicable to this compound include:

Photoinduced Electron Transfer (PET): The pyridine ring and hydroxyl group can act as electron donors while the nitro group is a potent electron acceptor. Upon photoexcitation, an electron can be transferred from the donor part of the molecule to the acceptor nitro group, leading to a charge-transfer state that deactivates non-radiatively. mdpi.comchemrxiv.org

Intersystem Crossing (ISC): The nitro group is known to significantly enhance the rate of intersystem crossing, a process where the molecule transitions from the excited singlet state (S1) to a triplet state (T1). rsc.org This S1 → T1 transition is often much faster than the rate of fluorescence emission, thus preventing light from being emitted. rsc.org

The analysis of fluorescence quenching, for instance by external analytes, can be studied using the Stern–Volmer plot, which provides insight into the quenching constant and the underlying mechanism. mdpi.com

Table 2: Predominant Fluorescence Quenching Mechanisms in Nitroaromatic Compounds

| Quenching Mechanism | Description | Relevance to this compound |

|---|---|---|

| Photoinduced Electron Transfer (PET) | An excited-state electron transfer from a donor moiety to an acceptor moiety, leading to non-radiative decay. researchgate.netmdpi.com | Highly relevant. The pyridine/alcohol system can act as an electron donor to the electron-accepting nitro group. chemrxiv.org |

| Intersystem Crossing (ISC) | A non-radiative transition between electronic states of different spin multiplicity (e.g., singlet to triplet). rsc.org | Highly relevant. The nitro group is known to promote very efficient ISC, making it a primary pathway for de-excitation. rsc.org |

Mass Spectrometry (beyond basic identification)

Mass spectrometry offers capabilities far beyond simple molecular weight determination, providing deep structural insights through fragmentation analysis and precise compositional data.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is an essential technique for elucidating the structure of a molecule by analyzing its fragmentation patterns. wikipedia.orgnih.gov In a typical MS/MS experiment, the intact molecule is ionized, and this "precursor ion" is selected. It is then subjected to fragmentation, commonly through collision-induced dissociation (CID), and the resulting "product ions" are mass-analyzed. nih.govnih.gov

For this compound (C7H8N2O3, Monoisotopic Mass: 168.0535 Da), the protonated molecule, [M+H]+, with a mass-to-charge ratio (m/z) of 169.0608, would be selected as the precursor ion in positive-ion mode. Its fragmentation is dictated by the lability of its functional groups.

Key fragmentation pathways would include:

Loss of Water (H₂O): A common fragmentation for alcohols, resulting in a product ion at m/z 151.0502.

Loss of Nitrous Acid (HNO₂): Nitroalkanes can readily lose a 47 Da neutral fragment. nih.gov This would lead to an ion at m/z 122.0502.

Loss of the Nitro Group (NO₂): Cleavage of the C-N bond would result in the loss of a 46 Da radical, producing an ion at m/z 123.0655.

Alpha Cleavage: Cleavage of the C-C bond between the hydroxyl-bearing carbon and the nitro-bearing carbon is highly probable. This would lead to the formation of the protonated 4-pyridinecarboxaldehyde (B46228) ion at m/z 108.0444.

Table 3: Predicted MS/MS Fragmentation of [this compound+H]⁺

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Formula of Product Ion | Proposed Fragment Identity |

|---|---|---|---|---|

| 169.0608 | 151.0502 | H₂O (18.0106 Da) | C₇H₇N₂O₂⁺ | Ion from dehydration |

| 169.0608 | 122.0502 | HNO₂ (47.0055 Da) | C₇H₇NO⁺ | Ion from nitrous acid elimination |

| 169.0608 | 123.0655 | •NO₂ (45.9929 Da) | C₇H₉NO⁺ | Ion from nitro group radical loss |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). researchgate.netazolifesciences.com This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass, a task impossible with low-resolution instruments where different formulas can have the same nominal mass. nih.govalgimed.com

For this compound, HRMS can confirm its elemental formula (C7H8N2O3) by measuring the mass of its molecular ion with high precision. measurlabs.comresearchgate.net For example, the theoretical (calculated) exact mass of the protonated molecule [M+H]⁺ is 169.06077 Da. An HRMS instrument would measure a value very close to this, allowing it to be confidently distinguished from other potential isobaric compounds. This capability is crucial for confirming the identity of the parent compound and for assigning correct elemental formulas to its fragments during MS/MS analysis. algimed.comnih.gov

Table 4: HRMS Data for the Protonated Molecular Ion of this compound

| Ion Formula | Ion Type | Theoretical Mass (Da) | Hypothetical Measured Mass (Da) | Mass Error (ppm) |

|---|

Table of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₇H₈N₂O₃ |

| Water | H₂O |

| Nitrous Acid | HNO₂ |

| Nitrogen Dioxide (radical) | •NO₂ |

| Nitromethane (B149229) | CH₄NO₂ |

Computational and Theoretical Chemistry Studies of 2 Nitro 1 Pyridin 4 Yl Ethanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a leading method in computational chemistry for studying the electronic structure of molecules. scholarsresearchlibrary.com It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. Although no specific DFT studies for 2-Nitro-1-(pyridin-4-yl)ethanol are available, a general approach for such an investigation would involve the following analyses.

Geometry Optimization and Electronic Structure Analysis

A foundational step in any computational study is geometry optimization. Using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d)), the process would find the lowest energy arrangement of the atoms, corresponding to the molecule's most stable three-dimensional structure. nih.govscholarsresearchlibrary.com This would provide precise bond lengths, bond angles, and dihedral angles. For related molecules, such as 2-(2,4-Dinitrophenyl)-1-(pyridin-4-yl)ethanol, crystallographic studies have determined parameters like the dihedral angle between aromatic rings. nih.gov

Molecular Orbital Analysis (HOMO-LUMO) and Energy Gap

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. wikipedia.orgyoutube.commasterorganicchemistry.com The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. wikipedia.org For various organic molecules, including other pyridine (B92270) derivatives, these values are routinely calculated to predict their reactivity and electronic properties. researchgate.netresearchgate.net

Electrostatic Potential Surface (MEP) Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For substituted pyridines, MEP analysis can reveal how different functional groups influence the reactivity of the pyridine nitrogen and other parts of the molecule.

Reactivity Descriptors (e.g., Fukui Functions)

Global and local reactivity descriptors derived from DFT, such as electronegativity, chemical hardness, and Fukui functions, provide quantitative measures of chemical reactivity. Fukui functions, in particular, identify which atoms in a molecule are most likely to be involved in accepting or donating electrons during a chemical reaction. Studies on nitro-aromatic systems have utilized Fukui functions to understand the influence of the nitro group on the local reactivity of atoms within the molecule.

Ab Initio and Semi-Empirical Methods

Beyond DFT, other computational methods exist, each with its own set of advantages and limitations.

Ab Initio Methods: These "first-principles" methods solve the Schrödinger equation without using experimental data for parameterization, offering high accuracy, especially for smaller molecules. masterorganicchemistry.com However, they are computationally very demanding.

Semi-Empirical Methods: These methods use a simplified form of the Hartree-Fock formalism and incorporate parameters derived from experimental data. They are much faster than ab initio or DFT methods, allowing for the study of very large molecules, but their accuracy is dependent on the molecule being similar to those used in the parameterization.

While these methods are well-established in computational chemistry, their specific application to generate data for this compound has not been reported in the searched scientific literature. Future computational research is required to elucidate the specific electronic and structural properties of this compound.

Prediction of Spectroscopic Properties

Simulated Vibrational Spectra (IR and Raman):There is no published data on the simulated infrared or Raman spectra of this compound, which would typically be used to assign vibrational modes.

Due to the absence of this specific data, the generation of an in-depth article strictly adhering to the requested outline for this compound is not feasible at this time. Further original research would be required to produce the detailed computational and theoretical findings necessary to populate the requested sections.

Prediction of UV-Vis and Circular Dichroism Spectra

The prediction of ultraviolet-visible (UV-Vis) and circular dichroism (CD) spectra through computational methods provides invaluable insight into the electronic structure and chiroptical properties of molecules like this compound. Time-dependent density functional theory (TD-DFT) is a primary quantum chemistry approach used to predict electronic absorption spectra by calculating excitation energies and oscillator strengths. nih.gov Various DFT functionals, such as B3LYP, CAM-B3LYP, M06, and B2PLYP, are benchmarked against experimental data to determine their accuracy in reproducing spectral shapes, with double-hybrid functionals like B2PLYP often providing excellent agreement. chemrxiv.org For nitro- and pyridine-containing compounds, TD-DFT calculations have been successfully used to assign long-wavelength absorption bands to specific electronic transitions, such as π → π* and n → π*, and to understand the influence of substituents and solvent on spectral properties. qnl.qarsc.org

While specific TD-DFT studies for this compound are not prevalent in the literature, analysis of structurally similar compounds provides a strong basis for prediction. For instance, computational studies on other nitro-substituted heterocyclic systems demonstrate that the nitro group's presence often introduces a characteristic absorption band in the visible region due to intramolecular charge transfer (ICT) phenomena. qnl.qaamazonaws.com The electronic transitions responsible for these bands typically involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), where the nitro group significantly influences the LUMO's energy and character. amazonaws.com Theoretical investigations on related (Z)-3-(4-halophenyl)-2-(pyridin-yl)acrylonitriles have shown good agreement between TD-DFT simulated spectra and experimental results, confirming the reliability of these methods for molecules containing a pyridine ring. rsc.org

Circular dichroism (CD) spectroscopy is essential for characterizing chiral molecules. Since this compound is chiral, its enantiomers are expected to produce mirror-image CD spectra. Predicting these spectra computationally involves similar TD-DFT methods to calculate rotational strengths for electronic transitions. rsc.org While high-accuracy prediction of CD spectra has historically been challenging, modern approaches combining molecular dynamics simulations with quantum mechanical calculations can yield reliable patterns. rsc.org For small chiral molecules, data-driven methods using multivariate fits to steric and electronic parameters are also emerging as a powerful tool for predicting CD responses. nih.gov Such computational approaches would be instrumental in assigning the absolute configuration of enantiomerically enriched samples of this compound.

Reaction Mechanism Modeling

The synthesis of this compound is achieved via the Henry reaction (also known as a nitroaldol reaction), a classic carbon-carbon bond-forming process that combines a nitroalkane (nitromethane) with an aldehyde (pyridine-4-carbaldehyde) in the presence of a base. wikipedia.org Computational modeling is a powerful tool for dissecting the intricate details of this reaction's mechanism.

The fundamental reaction pathway of the Henry reaction begins with the deprotonation of the nitroalkane at the α-carbon by a base, forming a nucleophilic nitronate anion. wikipedia.orgyoutube.com This is followed by the nucleophilic attack of the nitronate's carbon on the electrophilic carbonyl carbon of the aldehyde. youtube.com The final step is the protonation of the resulting β-nitro alkoxide intermediate to yield the final β-nitro alcohol product. wikipedia.org All steps in the Henry reaction are generally considered reversible. wikipedia.org

Computational studies focus on identifying the transition states (TS) for the key steps, particularly the C-C bond-forming step, which is often rate-determining. For catalyzed versions of the reaction, which are crucial for controlling stereoselectivity, several transition state models have been proposed and investigated computationally. In organocatalyzed systems, proposed transition states often involve intricate hydrogen-bonding networks where the catalyst activates both the aldehyde and the nitromethane (B149229). researchgate.net For example, a bifunctional catalyst can form a double hydrogen bond with the aldehyde to increase its electrophilicity while its basic site interacts with the nitroalkane. researchgate.net For metal-catalyzed reactions, transition state models often feature a bicyclic structure where the metal ion chelates both the nitronate and the aldehyde, providing a rigid framework that dictates the stereochemical outcome. rsc.org Theoretical calculations have been used to explain the syn- or anti-selectivity observed with different catalysts by comparing the relative energies of the corresponding diastereomeric transition states. rsc.org

Table 1: Representative Catalytic Systems for the Henry Reaction of Aromatic Aldehydes

| Catalyst Type | Example Catalyst | Metal/Core Structure | Proposed Role |

| Metal Complex | Copper(II)-β-amino alcohol | Copper | Lewis acid, coordinates aldehyde and nitronate researchgate.net |

| Metal Complex | Zinc triflate with N-methylephedrine | Zinc | Lewis acid, chiral ligand induces asymmetry wikipedia.org |

| Organocatalyst | Quinine derivatives | Quinine | Bifunctional: H-bonding activation, base catalysis wikipedia.org |

| Organocatalyst | Diphenylprolinol silyl (B83357) ether | Prolinol | Enamine catalysis pathway or H-bonding activation mdpi.comresearchgate.net |

| Polymer-Supported | Pyridine-modified chitosan-Cu(OAc)₂ | Copper | Heterogeneous catalysis, chiral support nih.gov |

Deprotonation: The initial step involves an acid-base equilibrium where the base removes a proton from nitromethane (pKa ≈ 10-11 in water). youtube.com This step requires surmounting an activation barrier related to the pKa difference between the nitroalkane and the base's conjugate acid.

C-C Bond Formation: The nucleophilic addition of the nitronate to the aldehyde carbonyl proceeds through a transition state leading to the β-nitro alkoxide intermediate. This is typically the rate-determining and stereochemistry-determining step. The reversibility of this step can lead to product mixtures and requires careful condition control. wikipedia.org

Protonation: The alkoxide intermediate is a strong base and is rapidly protonated by the conjugate acid of the catalyst or by the solvent, yielding the final this compound product. This step is generally fast and exothermic.

Computational studies on related reactions have shown that kinetic selectivity is often more significant than thermodynamic selectivity in determining the final product distribution. beilstein-journals.org DFT calculations can quantify the Gibbs free energy of activation (ΔG‡) for competing pathways, allowing for a rational explanation of the observed product ratios. beilstein-journals.org

Modeling the interaction between the catalyst and the substrates (pyridine-4-carbaldehyde and nitromethane) is central to understanding and predicting the high levels of enantioselectivity achievable in the asymmetric Henry reaction.